Technical Guide: Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate in Drug Discovery
Technical Guide: Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate in Drug Discovery
The following technical guide details the role of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate in modern drug discovery, specifically focusing on its function as a privileged scaffold and key intermediate in the development of P2X3 receptor antagonists (chronic cough therapeutics) and potentially Angiotensin II receptor blockers (ARBs) .[1][2][3]
[1][2][3]
Executive Summary & Chemical Identity[1][2][3]
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS: 1211770-65-8) represents a highly specialized pharmacophore scaffold utilized in the synthesis of bioactive small molecules targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[1][2][3] Its structural architecture combines a nicotinic acid ester core with an ortho-tetrazolyl phenoxy moiety—a classic bioisostere for carboxylic acids that significantly enhances metabolic stability and receptor affinity.[1][2][3]
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl 6-[2-(1H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate |
| CAS Number | 1211770-65-8 |
| Molecular Formula | C₁₄H₁₁N₅O₃ |
| Molecular Weight | 297.27 g/mol |
| Key Pharmacophore | Pyridine-3-carboxylate (Nicotinate) + Tetrazolyl-Phenoxy Ether |
| Primary Utility | Advanced Intermediate for P2X3 Antagonists; Bioisostere Scaffold |
Role in Drug Discovery: The P2X3 Antagonist Pathway[2][3]
The primary utility of this scaffold lies in the development of P2X3 receptor antagonists , a class of drugs designed to treat chronic refractory cough and neuropathic pain.[1][2][3] P2X3 receptors are ATP-gated ion channels expressed on sensory neurons (C-fibers) in the vagus nerve.[1][2][3]
Mechanism of Action (Target Context)
P2X3 antagonists function by blocking the binding of extracellular ATP to P2X3 homotrimeric receptors.[1][2][3] This inhibition prevents the depolarization of sensory neurons, thereby suppressing the hypersensitive cough reflex.[2][3]
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The Scaffold's Function: The "phenoxy-nicotinate" core mimics the spatial arrangement required to fit into the allosteric binding pocket of the P2X3 receptor.[1][2][3]
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The Tetrazole Advantage: The tetrazole group acts as a bioisostere for a carboxylic acid (pKa ~4.5–5.0), providing similar acidity and hydrogen-bonding capability but with improved lipophilicity and resistance to metabolic degradation (e.g., glucuronidation).[1][2][3]
Structural Activity Relationship (SAR)
In medicinal chemistry campaigns (e.g., by Merck, Roche, Shionogi), the optimization of P2X3 antagonists often involves:
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Core: A central heteroaromatic ring (Pyridine/Pyrimidine).[1][2][3]
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Ortho-Substituent: A polar group (Tetrazole, Sulfonamide, or Carboxylate) on the phenyl ring to interact with basic residues (e.g., Lysine/Arginine) in the receptor pocket.[1][2][3]
The molecule Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate serves as a late-stage intermediate or a probe compound to validate this binding mode before further derivatization (e.g., hydrolysis of the ester to the free acid or conversion to an amide).[1][2][3]
Synthetic Methodology & Protocols
Synthesizing this scaffold is chemically challenging due to the steric hindrance of the ortho-tetrazole and the electron-deficient nature of the pyridine ring.[1][2][3] The following protocol describes a robust synthesis via Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Cross-Coupling .
Synthesis Workflow (SNAr Approach)
Reaction Rationale: The 6-chloronicotinate is activated for nucleophilic attack by the electron-withdrawing ester group.[1][2][3] The phenol nucleophile (bearing the protected tetrazole) displaces the chloride.[1][2][3]
Step-by-Step Protocol:
-
Reagents:
-
Procedure:
-
Activation: Dissolve Substrate B in DMF under N₂ atmosphere. Add Cs₂CO₃ and stir at RT for 30 min to generate the phenoxide.
-
Coupling: Add Methyl 6-chloronicotinate.
-
Heating: Heat the mixture to 90–110°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride.[1][2][3]
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1][2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Deprotection: Dissolve the crude intermediate in MeOH/THF. Add 4N HCl in Dioxane or dilute TFA to remove the Trityl group (if used).[1][2][3] Stir at RT for 1–2 hours.[1][2][3]
-
Purification: Recrystallize from EtOH or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).[1][2][3]
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Visualization of the Synthetic Pathway
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the target scaffold.
Bioisosterism & Pharmacological Significance[1][2][3]
The inclusion of the tetrazole ring is a deliberate medicinal chemistry strategy.[1][2][3]
Tetrazole vs. Carboxylic Acid
| Feature | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Advantage of Tetrazole |
| pKa | ~4.5 | ~4.9 | Similar acidity (anionic at physiological pH).[1][2][3] |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate | Improved membrane permeability.[1][2][3] |
| Metabolic Stability | Susceptible to Glucuronidation | Resistant | Longer half-life (t½).[1][2][3] |
| Binding Mode | Monodentate/Bidentate | Bidentate | Stronger electrostatic interactions with Arginine residues.[1][2][3] |
Application in P2X3 Antagonists (e.g., Gefapixant Analogs)
While Gefapixant uses a diaminopyrimidine core, second-generation antagonists (e.g., Sivopixant, Eliapixant) often explore alternative heteroaromatic cores to improve selectivity against P2X2/3 (reducing taste disturbance side effects).[2][3] The Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate scaffold allows researchers to:
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Explore the "Right-Hand Side": The methyl ester can be hydrolyzed to the acid or converted to amides to probe the hydrophobic pocket of the receptor.[1][2][3]
-
Validate Selectivity: The pyridine nitrogen provides a specific H-bond acceptor vector distinct from benzene or pyrimidine analogs.[1][2][3]
Experimental Validation: Binding Affinity Assay
To validate the activity of derivatives synthesized from this scaffold, a Calcium Flux Assay is the standard protocol.[1][2][3]
Protocol: FLIPR Calcium Assay for P2X3
Objective: Measure the inhibition of ATP-induced Ca²⁺ influx in CHO-K1 cells stably expressing human P2X3 receptors.[1][2][3]
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Cell Preparation:
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Dye Loading:
-
Compound Addition:
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Add 10 µL of the test compound (synthesized from the nicotinate scaffold) at varying concentrations (0.1 nM – 10 µM).
-
Incubate for 15 min.
-
-
Agonist Stimulation:
-
Measurement:
-
Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.
-
Data Analysis: Calculate IC₅₀ by fitting the inhibition curve.
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References
-
Wu, Y., et al. (2018). "Rhodium-catalyzed ortho-heteroarylation of phenols: directing group-enabled switching of the electronic bias for heteroaromatic coupling partners."[1][2][3][4] Chemical Science, 9(33), 6878-6882.[1][2][3][4] Link
- Context: Describes the catalytic synthesis of the phenoxy-nicotinate scaffold using Rh(III)
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Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization."[1][2][3] Purinergic Signalling, 8(1), 3-26.[1][2][3] Link
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Richards, D., et al. (2019). "Action of P2X3 receptor antagonists in models of chronic cough."[1][2][3] Drug Discovery Today, 24(12), 2323-2330.[1][2][3] Link
- Context: Discusses the pharmacophore evolution of P2X3 antagonists including phenoxy-heterocycle motifs.
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PubChem Compound Summary. "Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS 1211770-65-8)."[1][2][3] Link
Sources
- 1. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 4. CN112996780B - é¤èååç© - Google Patents [patents.google.com]
- 5. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
